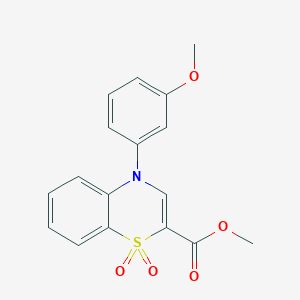

methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Historical Development and Research Evolution

The development of this compound is rooted in the broader exploration of benzothiazine chemistry, which gained momentum in the late 20th century. Early synthetic efforts focused on simple benzothiazine scaffolds, but the introduction of diverse substituents, such as methoxy and carboxylate groups, emerged as a strategy to enhance biological activity and physicochemical properties. A pivotal advancement came with the adoption of base-mediated ring-expansion reactions, as demonstrated by Gupta et al. (2015), who synthesized 4H-1,4-benzothiazines using 1,3-benzothiazolium cations and α-haloketones under ultrasonication with 5% sodium hydroxide. This method laid the groundwork for incorporating aryl groups like the 3-methoxyphenyl moiety.

The integration of sulfonyl groups (1,1-dioxide) into benzothiazines was later explored to improve metabolic stability and target binding. For instance, studies on analogs such as methyl 2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide revealed that the sulfone group enhances electrophilicity, facilitating interactions with biological nucleophiles. These advancements collectively enabled the synthesis of the title compound, likely through multi-step protocols involving cyclization, oxidation, and esterification.

Significance in Medicinal Chemistry Research

This compound holds promise in drug discovery due to its modular structure, which allows for targeted modifications. The 3-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions, potentially enhancing binding to aromatic-rich enzyme active sites. Meanwhile, the carboxylate ester serves as a prodrug moiety, improving bioavailability through hydrolysis to the active carboxylic acid in vivo.

Structural analogs of this compound have demonstrated diverse pharmacological activities. For example, 8-nitro-4H-benzo[e]thiazin-4-ones exhibit potent antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in Mycobacterium tuberculosis cell wall synthesis. Although the nitro group is absent in the title compound, its sulfone and methoxy substituents may similarly modulate enzyme inhibition or allosteric regulation. Computational studies on related benzothiazines, such as (4-bromophenyl)(4-methyl-4H-benzo[b]thiazin-2-yl)methanone, have validated the utility of density functional theory (DFT) in predicting binding conformations and reactivity, suggesting avenues for optimizing this derivative.

Position within the Broader Benzothiazine Research Family

Benzothiazines are classified into five subfamilies based on the positions of nitrogen and sulfur atoms within the heterocyclic ring: 1,2-, 2,1-, 1,3-, 3,1-, and 1,4-benzothiazines. The title compound belongs to the 1,4-benzothiazine subclass, distinguished by its six-membered ring with nitrogen at position 1 and sulfur at position 4. This subclass is particularly notable for its metabolic stability compared to 1,2- or 1,3-benzothiazines, as the 1,4-configuration reduces ring strain and oxidative degradation.

Within the 1,4-benzothiazine family, the compound’s substitution pattern places it among derivatives designed for enhanced electronic modulation. The 3-methoxyphenyl group at position 4 introduces steric bulk and electron-donating effects, while the 1,1-dioxide moiety increases polarity and hydrogen-bonding capacity. These features contrast with simpler analogs like 3-(3-methoxyphenyl)-2H-1,4-benzothiazine, which lacks the sulfone and carboxylate groups. Such structural nuances underscore the compound’s unique position as a hybrid between traditional benzothiazines and modern sulfone-containing therapeutics.

Research Objectives and Scholarly Significance

Current research objectives for this compound focus on three areas:

- Synthetic Optimization : Developing one-pot methodologies to reduce step counts and improve yields, building on base-mediated and transition-metal-catalyzed approaches.

- Mechanistic Elucidation : Investigating its reactivity toward nucleophiles (e.g., thiols, amines) to predict metabolic pathways and potential toxicity, as seen in nitrobenzothiazinones.

- Biological Evaluation : Screening against targets such as DprE1, cyclooxygenase-2 (COX-2), and aldose reductase, where related benzothiazines have shown efficacy.

The compound’s scholarly significance lies in its potential to address drug resistance and bioavailability challenges. For instance, the sulfone group may mitigate resistance mechanisms that involve enzymatic reduction of nitro or ketone groups in existing benzothiazine drugs. Furthermore, its ester prodrug design could enhance penetration through lipid bilayers, a critical factor in central nervous system (CNS) therapeutics.

Table 1: Comparative Analysis of Benzothiazine Derivatives

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-13-7-5-6-12(10-13)18-11-16(17(19)23-2)24(20,21)15-9-4-3-8-14(15)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHPRCDVHHZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the reaction of 3-methoxyaniline with 2-chlorobenzoic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazines, sulfoxides, and sulfones. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives. Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has shown potential as an effective antimicrobial agent. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to known antibiotics against various strains of bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Benzothiazine derivatives have been investigated for their anticancer potential. This compound has shown promise in:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

- Mechanisms : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazine derivatives, including this compound. Results indicated that this compound had an MIC of 16 μg/mL against several bacterial strains. The study concluded that structural modifications could enhance its potency further .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer activity of benzothiazine derivatives, this compound was found to reduce cell viability in cancer cell lines significantly. The study suggested that this compound could serve as a lead for developing new anticancer agents due to its selective toxicity towards malignant cells .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | MIC values comparable to established antibiotics |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | Induces apoptosis in HeLa and MCF-7 cells |

| Synthesis | Cyclocondensation with β-keto esters | High yields achieved using efficient catalysts |

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues within the 1,4-Benzothiazine Class

Key Observations :

- Methoxy groups (e.g., 3-MeO-phenyl in the target compound) enhance solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways. Steric bulk (e.g., o-tolyl in ) can hinder binding to sterically sensitive enzyme pockets.

Comparison with 1,2-Benzothiazine Derivatives

1,2-Benzothiazine 1,1-dioxides, though isomeric to 1,4-benzothiazines, exhibit distinct structural and pharmacological profiles:

Structural and Functional Differences :

- Ring Conformation : 1,2-Benzothiazines adopt a distorted half-chair conformation with planar S1/C1/C6/C7 atoms, while N1 deviates due to pyramidal geometry . This contrasts with 1,4-benzothiazines, where nitrogen placement alters ring puckering and substituent orientations.

- Biological Targets : 1,2-Benzothiazines are well-documented as anti-inflammatory agents (e.g., via cyclooxygenase inhibition) and enzyme inhibitors (e.g., calpain I) . In contrast, 1,4-benzothiazines may target different pathways due to altered electronic environments.

Substituent-Driven Property Modifications

Biological Activity

Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO5S. The compound features a benzothiazine core structure which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO5S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1357701-01-9 |

Mechanisms of Biological Activity

Benzothiazine derivatives have been associated with various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The specific mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Properties : Some derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of pro-inflammatory mediators.

- Anticancer Effects : Research indicates that benzothiazine compounds can induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins and activation of caspases.

Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

- Antimicrobial Activity : In vitro studies have shown that benzothiazine derivatives exhibit significant antimicrobial effects against Bacillus subtilis and other pathogens. For instance, a derivative demonstrated an IC50 value indicating effective growth inhibition in bacterial cultures .

- Anti-inflammatory Effects : A study highlighted the anti-inflammatory potential of related compounds through COX inhibition assays, suggesting that modifications in the benzothiazine structure can enhance anti-inflammatory activity .

- Cytotoxicity Against Cancer Cells : Recent findings revealed that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested using the disk diffusion method, showing significant zones of inhibition against gram-positive and gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema in rats. This effect was attributed to the inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?

- Methodology : Alkylation of the hydroxyl group in precursor molecules (e.g., methyl 4-hydroxy derivatives) using alkyl halides like ethyl iodide or methyl iodide under reflux with anhydrous potassium carbonate in acetonitrile achieves moderate to high yields (77–80%) . Microwave-assisted synthesis and ultrasonic irradiation can reduce reaction times and improve regioselectivity, particularly for ring-expansion steps or carbohydrazide coupling .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., water/methanol mixtures) or column chromatography to remove unreacted starting materials.

Q. How can the crystal structure of this compound be reliably determined, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEX-II CCD detectors is standard. Refinement with SHELX programs (e.g., SHELXL for small-molecule refinement) ensures accurate modeling of bond lengths, angles, and intermolecular interactions .

- Key Parameters : For distorted half-chair conformations in the thiazine ring, refine hydrogen atoms using a riding model with (carrier atom). Validate geometry with WinGX or OLEX2 for outlier detection .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H⋯O/S, π–π stacking) influence the solid-state packing and stability of this compound?

- Findings : The crystal lattice is stabilized by weak C–H⋯O/S hydrogen bonds (2.5–3.0 Å) and π–π interactions (centroid distances ~3.6 Å), forming chains or dimers parallel to crystallographic axes. Substituents at O3/O4 alter bond lengths (e.g., C9–O4 = 1.336–1.352 Å) due to hydrogen-bonding absence, impacting packing density .

- Methodology : Use Mercury or PLATON to visualize and quantify interactions. Compare with related 1,2-benzothiazine derivatives to identify trends in supramolecular assembly .

Q. What mechanistic insights explain the biological activity of 1,4-benzothiazine derivatives, and how can structure-activity relationships (SAR) be explored?

- Findings : Anti-inflammatory activity correlates with electron-withdrawing groups (e.g., carboxylate esters) at position 3, which may inhibit cyclooxygenase (COX) isoforms. Modifications at position 4 (e.g., methoxy vs. acetoxy groups) alter bioavailability and receptor binding .

- Methodology : Perform in vitro assays (e.g., COX inhibition, Calpain I inhibition) and molecular docking (AutoDock Vina) to map interactions with target proteins. Use QSAR models to predict activity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.